molecular formula C14H18FNO B7473209 N-cyclohexyl-2-(3-fluorophenyl)acetamide

N-cyclohexyl-2-(3-fluorophenyl)acetamide

Cat. No.: B7473209
M. Wt: 235.30 g/mol
InChI Key: PDPKFRNZSBPZBD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(3-fluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a cyclohexylamine moiety linked to a 3-fluorophenyl group via an acetamide backbone. For instance, describes a related compound, 2-(2-(1H-benzo[d]imidazol-1-yl)-N-(3-fluorophenyl)acetamido)-N-cyclohexyl-2-(o-tolyl)acetamide, synthesized via a multi-step reaction with an 81% yield . This underscores the relevance of fluorophenyl-acetamide derivatives in drug discovery, particularly for targeting enzymes or receptors where fluorination enhances metabolic stability and binding affinity.

Properties

IUPAC Name

N-cyclohexyl-2-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c15-12-6-4-5-11(9-12)10-14(17)16-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPKFRNZSBPZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(3-fluorophenyl)acetamide typically involves the reaction of cyclohexylamine with 3-fluorobenzoyl chloride, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Cyclohexylamine reacts with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N-cyclohexyl-3-fluorobenzamide.

    Step 2: N-cyclohexyl-3-fluorobenzamide is then treated with acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Common techniques include the use of automated reactors and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-cyclohexyl-2-(3-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()

  • Structure : Differs in the fluorophenyl position (para vs. meta) and the presence of an additional N-propylacetamido group.
  • Synthesis : Prepared via a multicomponent reaction (81% yield) using 4-fluorobenzaldehyde, propylamine, acetic acid, and cyclohexylisocyanide .
  • Properties : Molecular weight = 334.206 g/mol; melting point = 150–152°C .

N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide ()

  • Structure: Replaces the 3-fluorophenyl group with a 2,3-dichlorophenoxy moiety.
  • Crystallography : The cyclohexyl group adopts a chair conformation, stabilized by N–H⋯O hydrogen bonding .
  • Application : Used in studies of small-molecule protein interactions, suggesting utility in structural biology .

Functional Group Variations

N-Cyclopropyl-2-(3-fluorophenoxy)acetamide ()

  • Structure : Cyclopropylamine replaces cyclohexylamine, and an ether linkage substitutes the acetamide.
  • Properties: Molecular formula = C₁₁H₁₂FNO₂; SMILES = O=C(COc1cccc(F)c1)NC1CC1 .
  • Impact : The cyclopropyl group increases rigidity, while the ether linkage may reduce metabolic stability compared to acetamides.

2-Chloro-N-(4-fluorophenyl)acetamide ()

  • Structure : Lacks the cyclohexyl group, featuring a chloroacetamide backbone.
  • Utility: Serves as a precursor for synthesizing quinolin-8-yloxy acetamides and 2,5-piperazinediones .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Substituent Position Key Functional Groups
N-Cyclohexyl-2-(3-fluorophenyl)acetamide ~291.3 (estimated) Not reported Meta-fluorine Acetamide, cyclohexylamine
N-Cyclohexyl-2-(4-fluorophenyl)-... 334.206 150–152 Para-fluorine N-propylacetamido
N-Cyclopropyl-2-(3-fluorophenoxy)acetamide 209.22 Not reported Meta-fluorine Ether, cyclopropylamine
2-Chloro-N-(4-fluorophenyl)acetamide 187.61 Not reported Para-fluorine Chloroacetamide

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